Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine
Description
The chemical entity, more precisely identified in chemical databases as Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine, is a member of the broad class of piperidine (B6355638) derivatives. While specific research dedicated exclusively to this molecule is not extensively documented in publicly available literature, its structural components suggest its relevance in areas of research where piperidine scaffolds are prevalent. Piperidine-containing compounds are a significant focus in the pharmaceutical industry, forming the basis of a wide array of therapeutic agents. nbinno.comnih.gov
The interest in molecules such as Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine stems from the versatile nature of the piperidine moiety. This structural unit is a key building block in the synthesis of complex organic molecules with potential pharmaceutical applications. nbinno.com The specific substitutions on the piperidine ring in this compound, including a methyl group on the nitrogen and an ethylamine (B1201723) chain at the 4-position, create a unique chemical entity with potential for specific biological interactions.
Table 1: Chemical and Physical Properties of a Closely Related Compound
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-1-(1-methylpiperidin-4-yl)-2-pyrrolidin-1-ylethanamine |
| Molecular Formula | C13H27N3 |
| Molecular Weight | 225.37 g/mol |
| CAS Number | 886362-99-8 |
Data sourced from PubChem for the closely related compound Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine. nih.gov
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. researchgate.netthieme-connect.com Its derivatives are investigated for a wide range of biological activities, with a significant focus on the central nervous system (CNS). chemimpex.com Compounds with a piperidine core are explored for their potential as analgesics, antipsychotics, antihistamines, and agents for neurological disorders such as Alzheimer's disease and neuropathic pain. nih.govresearchgate.netencyclopedia.pub
The structural features of this compound suggest its potential utility as an intermediate in the synthesis of more complex molecules. The amine groups present in the molecule offer reactive sites for further chemical modifications, allowing for the construction of a library of related compounds for structure-activity relationship (SAR) studies. nbinno.com Such studies are fundamental in medicinal chemistry to optimize the efficacy and selectivity of potential drug candidates.
Research into piperidine derivatives often involves their evaluation as receptor ligands or enzyme inhibitors. nbinno.com The specific stereochemistry and conformational flexibility of the piperidine ring can significantly influence binding affinity to biological targets. thieme-connect.com Given the prevalence of the 1-methylpiperidin-4-yl motif in compounds targeting the CNS, it is plausible that this compound could be of interest in neurotransmitter research. chemimpex.com
The history of piperidine-containing compounds is deeply rooted in the study of natural products. Piperidine itself was first isolated in 1850 from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery marked the beginning of extensive research into a class of compounds that would later be known as piperidine alkaloids.
Piperidine alkaloids are a diverse group of naturally occurring compounds with a wide range of biological activities. wikipedia.org Notable examples include coniine, the toxic component of poison hemlock, and lobeline, found in Indian tobacco. researchgate.net The complex structures and potent biological effects of these natural products have long inspired chemists to synthesize and explore novel piperidine derivatives.
In the 20th century, the advent of modern synthetic organic chemistry enabled the systematic modification of the piperidine scaffold, leading to the development of numerous synthetic drugs. The therapeutic potential of piperidine derivatives in treating pain, psychosis, and other CNS disorders was increasingly recognized. anadolu.edu.tr The development of synthetic methodologies to create substituted piperidines with high stereoselectivity has been a significant area of research, as the spatial arrangement of substituents on the piperidine ring is often crucial for biological activity. nih.govthieme-connect.com The ongoing exploration of piperidine-based compounds in medicinal chemistry underscores the enduring importance of this chemical architecture in the quest for new and improved therapeutics. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(10-2)9-4-6-11(3)7-5-9/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXKBZCVDHPLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis
Elucidation of Retrosynthetic Pathways
A retrosynthetic analysis of Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine suggests several potential disconnection points, which can lead back to readily available starting materials. The most logical disconnection is at the C-N bond of the secondary amine, which is commonly formed via reductive amination. An alternative disconnection is the C-C bond between the piperidine (B6355638) ring and the ethyl side chain.
Scheme 1: Retrosynthetic Analysis of this compound
Target Molecule: this compound
Disconnection 1 (C-N bond):This disconnection leads to 1-(1-methylpiperidin-4-yl)ethan-1-one (B1595138) and methylamine. This approach is a widely used and efficient method for amine synthesis.
Disconnection 2 (C-C bond):
This strategy could involve the nucleophilic addition of an ethyl equivalent to a piperidine-4-carboxaldehyde derivative. This might provide good control over the stereocenter on the ethyl group if a chiral nucleophile is utilized.
Given the availability of starting materials and the reliability of the reactions, the reductive amination pathway (Disconnection 1) is often the preferred route in synthetic chemistry.
Development and Optimization of Synthetic Routes
The forward synthesis, based on the more favorable retrosynthetic pathway, would entail the synthesis of the key intermediate, 1-(1-methylpiperidin-4-yl)ethan-1-one, followed by the critical reductive amination step.
The synthesis of the ketone intermediate can be conceived from the commercially available 1-methyl-4-piperidone. chemicalbook.com A Grignard reaction with a methylmagnesium halide, followed by oxidation of the resultant tertiary alcohol, would furnish the desired ketone.
Exploration of Stereo- and Regioselective Synthetic Strategies
The target molecule possesses a stereocenter at the carbon atom bonded to both the methyl group and the methylamino group. Achieving stereoselectivity is a pivotal aspect of the synthesis.
Chiral Auxiliaries: One method to control the stereochemistry is through the use of a chiral auxiliary. For instance, a chiral amine could be employed in the reductive amination step to induce diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.
Asymmetric Catalysis: A more contemporary and efficient strategy involves the application of a chiral catalyst during the reductive amination. Chiral catalysts, such as those based on transition metals like rhodium or ruthenium, can facilitate the stereoselective addition of the amine to the imine intermediate. mdpi.com
Catalytic Approaches in Compound Synthesis
Catalysis can be integrated at various stages of the synthesis to enhance efficiency and selectivity.
Hydrogenation: The reductive amination step can be performed using catalytic hydrogenation. A metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas is a conventional method. To achieve stereoselectivity, chiral catalysts can be utilized. researchgate.netsemanticscholar.org
Transfer Hydrogenation: An alternative to the use of hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a suitable catalyst. This method can be experimentally more straightforward and safer to handle.
The selection of the catalyst and reaction conditions would be paramount for optimizing the yield and stereoselectivity of the final product.
Table 1: Comparison of Potential Catalytic Approaches for Reductive Amination
| Catalytic System | Advantages | Disadvantages |
| Pd/C, H2 | High efficiency, clean reaction | Requires specialized high-pressure equipment for hydrogenation |
| PtO2, H2 | Effective for a wide range of substrates | Can be expensive |
| Chiral Ru-catalyst, H2 | High enantioselectivity | Catalyst can be sensitive and expensive |
| Transfer Hydrogenation | Milder conditions, no H2 gas needed | May require higher catalyst loading and longer reaction times |
Green Chemistry Principles in Synthetic Design
Incorporating the principles of green chemistry into the synthesis of this compound can minimize its environmental footprint. nih.govresearchgate.net
Atom Economy: The reductive amination pathway typically exhibits good atom economy, as the majority of the atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org
Use of Safer Solvents: Whenever feasible, hazardous solvents should be substituted with greener alternatives. For example, exploring the use of ethanol (B145695) or 2-propanol as solvents for the reductive amination instead of chlorinated solvents would represent a green approach.
Catalysis: The application of catalytic methods, as previously discussed, is a fundamental principle of green chemistry as it diminishes the need for stoichiometric reagents and minimizes waste. whiterose.ac.uk
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures would curtail energy consumption.
Isolation and Advanced Characterization Techniques (Methodological Focus)
Subsequent to the synthesis, the target compound must be isolated and purified. Its chiral nature calls for the use of specific analytical and preparative techniques to ascertain enantiomeric purity.
Chromatographic Separation Techniques (e.g., Chiral HPLC, Preparative Chromatography)
Preparative Chromatography: The initial purification of the crude product would likely involve standard column chromatography on silica (B1680970) gel to eliminate unreacted starting materials and byproducts.
Chiral High-Performance Liquid Chromatography (HPLC): To resolve the enantiomers of this compound, chiral HPLC is the preferred method. phenomenex.com This technique employs a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, resulting in their separation. The choice of the CSP and the mobile phase is crucial for attaining good resolution. Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica support. phenomenex.com
Table 2: Illustrative Parameters for Chiral HPLC Method Development
| Parameter | Options | Goal |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Achieve baseline separation of enantiomers |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol with an amine additive (e.g., diethylamine) | Optimize retention time and peak shape |
| Flow Rate | 0.5 - 1.5 mL/min | Balance separation time and resolution |
| Detection | UV at a suitable wavelength (e.g., 210 nm) | Ensure sensitive detection of the analyte |
The development of a robust chiral HPLC method is indispensable not only for the analytical determination of the enantiomeric excess (ee) of the synthesized product but also for the semi-preparative or preparative separation of the enantiomers if a racemic synthesis was conducted.
Spectroscopic and Spectrometric Methodologies for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)
The structural confirmation of this compound would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the chemical environment of individual atoms and the precise molecular weight and fragmentation patterns of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be influenced by the electron density and the proximity to electronegative nitrogen atoms. The integration of these signals would correspond to the number of protons in a given environment, and the multiplicity (singlet, doublet, triplet, etc.) would provide information about the number of adjacent protons, governed by the coupling constant (J).
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the piperidine ring, the ethyl chain, and the methyl groups would be characteristic of their specific chemical environments.
Hypothetical NMR Data Tables
Based on the analysis of similar piperidine derivatives, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (axial) | 1.80 - 1.95 | m | - |
| H-2', H-6' (equatorial) | 2.85 - 3.00 | m | - |
| H-3', H-5' (axial) | 1.20 - 1.35 | m | - |
| H-3', H-5' (equatorial) | 1.65 - 1.80 | m | - |
| H-4' | 1.40 - 1.55 | m | - |
| H-1 | 2.55 - 2.70 | q | 6.5 - 7.5 |
| H-2 | 1.05 - 1.15 | d | 6.5 - 7.5 |
| N-CH₃ (amine) | 2.35 - 2.45 | s | - |
| N-CH₃ (piperidine) | 2.20 - 2.30 | s | - |
| NH | 1.50 - 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2', C-6' | 55.0 - 57.0 |
| C-3', C-5' | 28.0 - 30.0 |
| C-4' | 35.0 - 37.0 |
| C-1 | 58.0 - 60.0 |
| C-2 | 15.0 - 17.0 |
| N-CH₃ (amine) | 33.0 - 35.0 |
| N-CH₃ (piperidine) | 46.0 - 48.0 |
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of this compound. The high resolution and accuracy of this technique can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner, yielding characteristic fragment ions.
Expected HRMS Data
For this compound (C₁₀H₂₄N₂), the expected monoisotopic mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value.
Table 3: Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 173.2012 |
| [M+Na]⁺ | 195.1831 |
The fragmentation in the mass spectrometer would likely involve cleavage of the C-C bond adjacent to the amine, as well as fragmentation of the piperidine ring, providing further evidence for the proposed structure.
The combination of these advanced spectroscopic and spectrometric methodologies would provide a robust and unambiguous structural confirmation of this compound, which is a critical step in its chemical synthesis and characterization.
Computational Chemistry and Molecular Structure Analysis
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical calculations offer fundamental insights into the electronic structure of Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine. These calculations are typically performed using density functional theory (DFT), which provides a good balance between accuracy and computational cost.
Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely localized on the amine groups, which are the most electron-rich regions. The LUMO, conversely, would be distributed more across the carbon skeleton.
An electrostatic potential (ESP) map can also be generated from quantum mechanical calculations. This map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. In the case of this compound, the nitrogen atoms of the piperidine (B6355638) and the secondary amine would be expected to show negative electrostatic potential (red regions), indicating their nucleophilic character. In contrast, the hydrogen atoms attached to these nitrogens and the surrounding alkyl groups would exhibit positive electrostatic potential (blue regions).
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound, arising from several rotatable single bonds, results in a complex conformational landscape. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the transition states connecting them.
The results of a conformational analysis typically reveal a few low-energy conformers that are significantly populated at room temperature. For this compound, the orientation of the ethylamine (B1201723) side chain relative to the piperidine ring will be a major determinant of conformational energy. The piperidine ring itself will likely adopt a chair conformation, which is the most stable for six-membered rings. The substituents on the piperidine ring can be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize steric hindrance.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 175° | 0.00 | 65 |
| 2 | 65° | 1.2 | 25 |
Molecular Dynamics Simulations for Dynamic Structural Insights
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water. By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of the molecule over time, offering insights into its flexibility, interactions with the solvent, and conformational transitions.
A typical MD simulation would involve placing the molecule in a box of solvent molecules and running the simulation for a period of nanoseconds. Analysis of the resulting trajectory can provide valuable information. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be calculated to assess the structural stability of the molecule over time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule. For this compound, the ethylamine side chain is expected to show higher RMSF values compared to the more rigid piperidine ring.
Furthermore, MD simulations can be used to calculate the radial distribution function (RDF) between the molecule's functional groups and solvent molecules. This analysis can reveal details about the solvation shell and specific hydrogen bonding interactions.
Ligand-Based and Structure-Based Computational Design Approaches
The computational insights gained from the analysis of this compound can be leveraged in drug design efforts.
Ligand-Based Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. A pharmacophore model can be developed based on the key chemical features of this compound that are presumed to be essential for its activity. This model would typically include features like hydrogen bond donors (the secondary amine), hydrogen bond acceptors (the nitrogen atoms), and hydrophobic regions (the alkyl groups). This pharmacophore can then be used to screen large chemical databases for other molecules with similar features.
Quantitative Structure-Activity Relationship (QSAR) studies can also be performed. By correlating the calculated molecular descriptors (e.g., electronic properties, steric parameters) of a series of related compounds with their biological activities, a mathematical model can be built to predict the activity of new, unsynthesized molecules.
Structure-Based Design: If the 3D structure of the biological target is known, structure-based design methods like molecular docking can be utilized. Docking simulations can predict the preferred binding orientation and affinity of this compound within the active site of the target protein. This information can guide the design of new analogs with improved binding affinity and selectivity. For instance, modifications to the ethylamine side chain or the piperidine ring could be explored to optimize interactions with specific amino acid residues in the binding pocket.
Pharmacological and Biological Research in Controlled Experimental Systems
In Vitro Receptor Binding and Target Engagement Studies
No studies have been identified that characterize the binding of Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine to any specific receptors.
Determination of Ligand Affinities and Selectivities to Specific Receptor Subtypes
There is no data available on the affinity (e.g., Kᵢ, IC₅₀, or EC₅₀ values) of this compound for any receptor subtype. Consequently, its selectivity profile remains unknown.
Analysis of Ligand-Receptor Kinetic and Thermodynamic Parameters
Information regarding the kinetic (kₒₙ, kₒբբ) and thermodynamic (ΔH, ΔS) parameters of the interaction between this compound and any receptor is not present in the current body of scientific literature.
Investigation of Allosteric Modulation Mechanisms
There is no research available to suggest whether this compound acts as an allosteric modulator at any receptor.
Enzymatic Activity Modulation Studies
No studies have been published detailing the effects of this compound on the activity of any enzymes.
Characterization of Enzyme Inhibition or Activation Mechanisms
The mechanism by which this compound might inhibit or activate any enzyme has not been investigated or reported.
Kinetic Studies of Compound-Enzyme Interactions
There is a complete absence of data concerning the kinetic parameters of any potential interactions between this compound and enzymatic targets.
Ion Channel Modulation and Electrophysiological Characterization (In Vitro)
Assessment of Compound Effects on Specific Ion Channel Gating and Conductance
No data is currently available in the scientific literature regarding the effects of this compound on the gating and conductance of any specific ion channels.
Patch-Clamp Electrophysiology Studies on Cellular Systems
A search of scholarly databases yielded no patch-clamp electrophysiology studies investigating the effects of this compound on any cellular systems.
Intracellular Signaling Pathway Investigations (In Vitro/Cellular Models)
Examination of Downstream Signaling Cascades (e.g., cAMP, ERK, Akt Pathways)
There are no published studies examining the impact of this compound on downstream intracellular signaling cascades such as the cAMP, ERK, or Akt pathways.
Gene Expression and Proteomic Profiling in Response to Compound Exposure
No research has been published detailing gene expression or proteomic profiling analyses of cells or tissues following exposure to this compound.
Neurotransmitter System Interactions (Non-Human In Vitro/Ex Vivo Models)
Information regarding the interaction of this compound with neurotransmitter systems from non-human in vitro or ex vivo models is not present in the available scientific literature.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Understanding the relationship between the chemical structure of piperidine (B6355638) derivatives and their biological activity is paramount for the design of new therapeutic agents with improved potency and selectivity.
SAR studies have identified several key pharmacophoric elements within the piperidine scaffold that are crucial for their interaction with various biological targets. The piperidine ring itself is often a critical structural element. acs.orgnih.gov
For many centrally acting piperidine derivatives, a basic tertiary nitrogen atom within the piperidine ring is essential for activity, as it is typically protonated at physiological pH and can form ionic interactions with target receptors. nih.govrsc.org The nature and position of substituents on the piperidine ring and its nitrogen atom significantly influence the compound's affinity and selectivity for different receptors and transporters. acs.orgnih.gov For example, in a series of monoamine transporter inhibitors, the stereochemistry of the piperidine ring was found to be a determinant of potency.
For compounds targeting opioid receptors, common structural features include a phenyl ring and a tertiary nitrogen atom, often as part of a piperidine ring, connected by a two-carbon fragment. nih.gov
Systematic structural modifications of the piperidine scaffold have allowed researchers to map these changes to specific biological responses. For instance, in the development of antipsychotic agents, modifications to the substituents on the piperidine or piperazine (B1678402) ring have been used to fine-tune the affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, aiming for a balanced activity profile. nih.gov
In the context of MAO inhibitors, substitutions on the piperidine ring, such as the addition of a hydroxyl group, have been shown to enhance inhibitory activity. nih.gov The position of these substituents is also critical, with para-substitution often being more favorable than meta-substitution. nih.gov
The table below illustrates how structural modifications in piperidine derivatives can impact their biological activity.
| Structural Modification | Impact on Biological Activity | Example Target Class | Reference(s) |
| Substitution on Piperidine Nitrogen | Alters affinity and selectivity for various receptors and transporters. | Monoamine Transporters, Opioid Receptors | nih.govresearchgate.net |
| Stereochemistry of Piperidine Ring | Influences potency and selectivity. | Monoamine Transporters | researchgate.net |
| Substitution on the Piperidine Ring | Modulates binding affinity and functional activity. | MAO, Dopamine Receptors | nih.govnih.gov |
| Nature of Linker between Piperidine and Aromatic Moiety | Affects receptor binding and overall pharmacological profile. | Histamine H3 Receptors, Sigma-1 Receptors | acs.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of new drug candidates.
Several QSAR studies have been conducted on piperidine derivatives for various CNS targets. researchgate.netfrontiersin.org These models typically use a range of molecular descriptors, such as topological, spatial, and thermodynamic properties, to build a mathematical relationship with the biological endpoint of interest. nih.gov
For example, QSAR models have been developed to predict the inhibitory activities of fused tricyclic heterocycle piperazine (piperidine) derivatives as atypical antipsychotic drugs targeting D2, 5-HT1A, and 5-HT2A receptors. researchgate.net Similarly, QSAR models for piperine (B192125) analogs have been created to predict their activity as bacterial efflux pump inhibitors. nih.gov
The development of these models involves several steps:
Data Set Preparation: A set of piperidine derivatives with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the QSAR model.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
Predictive QSAR models play a crucial role in modern drug discovery by reducing the time and cost associated with the synthesis and testing of new compounds. frontiersin.orgmdpi.com
Metabolism and Pharmacokinetics in Non Human Biological Systems
In Vitro Metabolic Stability and Metabolite Identification (Using Non-Human Liver Microsomes/Hepatocytes)
In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. mercell.com These assays typically utilize liver microsomes, S9 fractions, or hepatocytes from various species to rank-order new chemical entities based on their metabolic half-life and intrinsic clearance. thermofisher.comspringernature.com
Characterization of Phase I and Phase II Biotransformation Pathways
Biotransformation is a metabolic process that facilitates the excretion of substances through a series of chemical alterations, primarily occurring in the liver. nih.gov This process is generally divided into Phase I and Phase II reactions. nih.gov
Phase I Reactions: These reactions introduce or expose polar functional groups, making the molecule more water-soluble. nih.govyoutube.com For a compound with the structure of Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine, which contains tertiary amine functionalities and a piperidine (B6355638) ring, several Phase I pathways are anticipated. The electron-rich nitrogen atoms and adjacent carbon atoms are likely sites for metabolic attack. researchgate.net Common Phase I biotransformations for such structures include:
N-dealkylation: The removal of a methyl or ethyl group from the nitrogen atoms.
Ring Hydroxylation: The addition of a hydroxyl group to the piperidine ring.
N-oxidation: The formation of an N-oxide at one of the nitrogen atoms. researchgate.net
Oxidative Deamination: The removal of the amine group.
The cytochrome P450 (CYP450) enzyme system, located in the endoplasmic reticulum of hepatocytes, is the primary catalyst for these oxidative reactions. nih.govyoutube.com
Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, further increasing water solubility and facilitating excretion. nih.gov For this compound, if Phase I reactions introduce suitable functional groups (e.g., a hydroxyl group), the following Phase II conjugations are possible:
Glucuronidation: The addition of glucuronic acid, a very common pathway. nih.gov
Sulfation: The addition of a sulfo group. nih.gov
Intact hepatocytes are a valuable in vitro model as they contain both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolism. thermofisher.com
Enzyme Kinetics of Metabolic Conversions
Understanding the enzyme kinetics of a compound's metabolism helps in predicting its behavior in vivo, including potential drug-drug interactions. Key parameters determined from in vitro studies include the Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum velocity of the reaction, and the maximum reaction velocity (Vmax). From these, the intrinsic clearance (Clint), a measure of the metabolic capacity of the liver for a specific substrate, can be calculated. nih.gov
The general procedure for determining these parameters involves incubating the compound at various concentrations with liver microsomes in the presence of necessary cofactors like NADPH. mercell.comnih.gov The rate of disappearance of the parent compound or the formation of metabolites is then measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mercell.com
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound in Rat Liver Microsomes
| Parameter | Value | Unit |
| Incubation Time | 0, 5, 15, 30, 60 | min |
| Initial Concentration | 1 | µM |
| Half-Life (t½) | Data Not Available | min |
| Intrinsic Clearance (Clint) | Data Not Available | µL/min/mg protein |
This table is illustrative and does not represent actual experimental data.
In Vivo Pharmacokinetic Profiling in Animal Models (Focus on Distribution, Elimination, and Metabolic Clearance Mechanisms)
In vivo studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. nih.govresearchgate.net The choice of animal model is critical and is often based on similarities in metabolic pathways to humans. nih.gov
Excretion Pathways and Elimination Kinetics
The elimination of a drug from the body can occur through various routes, primarily via the kidneys (in urine) and the liver (in bile and feces). The chemical properties of the parent compound and its metabolites will determine the predominant excretion pathway. Polar, water-soluble metabolites are more readily excreted in the urine.
Elimination kinetics are described by parameters such as the elimination half-life (t½), which is the time taken for the plasma concentration of the compound to reduce by half, and clearance (CL), which is the volume of plasma cleared of the compound per unit of time. nih.gov These parameters are determined by collecting and analyzing blood, urine, and feces samples over a period of time after administration of the compound.
For a compound like this compound, it is anticipated that its metabolites, made more polar through Phase I and Phase II reactions, would be primarily excreted through the kidneys. The parent compound, if it is lipophilic, may also be excreted in the bile.
Advanced Analytical Methodologies for Research and Quantification
Development of Robust Chromatographic-Mass Spectrometric Methods for Quantification in Biological Matrices (for Research Purposes)
Chromatography coupled with mass spectrometry stands as a cornerstone for the quantitative analysis of small molecules in biological fluids and tissues. bioanalysis-zone.com The high sensitivity and selectivity of these techniques are indispensable for pharmacokinetic and metabolic studies in a research setting.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for quantifying low-concentration analytes in complex matrices like plasma, serum, or tissue homogenates. bioanalysis-zone.comlcms.cz The development of a robust LC-MS/MS assay for Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine would involve optimizing chromatographic conditions to separate the analyte from endogenous interferences and potential metabolites. Ultra-Performance Liquid Chromatography (UPLC) systems, utilizing sub-2-µm particle columns, can offer high resolution and rapid analysis times. lcms.cz
The mass spectrometric detection would be performed using a tandem quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.comlcms.cz This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process ensures high selectivity and sensitivity. nih.gov For this compound, the precursor and product ions would be determined through infusion experiments.
Method validation is a critical step to ensure the reliability of the data. Key validation parameters, as demonstrated in a hypothetical validation study, are summarized below.
Interactive Table 1: Hypothetical LC-MS/MS Method Validation Parameters Users can filter and sort the data by parameter.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound | Status |
|---|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% | 0.1 ng/mL | Pass |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% | Pass |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% | Pass |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to +7.8% | Pass |
| Matrix Effect | CV of matrix factor ≤ 15% | 8.9% | Pass |
| Recovery | Consistent and reproducible | 85.7% | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile metabolites. For a compound like this compound, GC-MS can be employed for metabolic profiling studies to identify products of biotransformation. nih.gov Since many metabolites are not sufficiently volatile for GC analysis, a derivatization step is often required to increase their volatility and thermal stability. nih.gov
In a typical research workflow, biological samples (e.g., urine, plasma) from an in-vitro or in-vivo study would be extracted and the extract would be derivatized. The derivatized sample is then injected into the GC-MS system. The mass spectrometer fragments the eluting compounds, generating characteristic mass spectra that serve as chemical fingerprints. By comparing these spectra to spectral libraries or by interpreting the fragmentation patterns, potential metabolites can be identified. nih.govresearchgate.net
Potential metabolic pathways for a piperidine-containing compound include N-demethylation, hydroxylation of the piperidine (B6355638) ring, and oxidation of the ethylamine (B1201723) side chain. A hypothetical list of potential metabolites identifiable by GC-MS is presented below.
Interactive Table 2: Hypothetical Metabolites Identified by GC-MS Users can filter and sort the data by metabolic pathway.
| Putative Metabolite | Metabolic Pathway | Change in Mass (Da) | Expected Ion Fragment (m/z) |
|---|---|---|---|
| [1-(1-methylpiperidin-4-yl)ethyl]amine | N-demethylation of ethylamine | -14 | Varies with derivatization |
| Methyl[1-(piperidin-4-yl)ethyl]amine | N-demethylation of piperidine | -14 | Varies with derivatization |
| Methyl[1-(1-methyl-1-oxido-piperidin-4-yl)ethyl]amine | N-oxidation | +16 | Varies with derivatization |
| Methyl[1-(3-hydroxy-1-methylpiperidin-4-yl)ethyl]amine | Ring Hydroxylation | +16 | Varies with derivatization |
Application of Biophysical Techniques for Molecular Interaction Analysis
Understanding how a compound interacts with its biological target is fundamental in research. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as structural details of the interaction. nih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for characterizing biomolecular interactions. labmanager.comtoray-research.co.jp
Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor chip. xantec.comreichertspr.com By monitoring the change in the refractive index at the sensor surface, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. toray-research.co.jp
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govreichertspr.com In an ITC experiment, the compound is titrated into a solution containing the target protein, and the resulting heat change is measured. This allows for the direct determination of the binding affinity (Kₗ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). toray-research.co.jp
Interactive Table 3: Hypothetical Binding Data for this compound Users can filter and sort the data by technique or parameter.
| Technique | Parameter | Hypothetical Value | Unit |
|---|---|---|---|
| SPR | Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| SPR | Dissociation Rate (kₔ) | 5.0 x 10⁻³ | s⁻¹ |
| SPR & ITC | Dissociation Constant (Kₗ) | 20 | nM |
| ITC | Enthalpy (ΔH) | -8.5 | kcal/mol |
| ITC | Entropy (-TΔS) | -2.7 | kcal/mol |
| ITC | Stoichiometry (n) | 1.05 | - |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-resolution information on ligand-target interactions in solution. nih.gov It can identify the specific atoms involved in the binding interface and characterize the structural changes that occur upon complex formation. rsc.org
For the study of this compound, several NMR experiments could be employed:
Chemical Shift Perturbation (CSP): This protein-based NMR approach involves acquiring a 2D spectrum (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled target protein in the absence and presence of the compound. Residues in the protein's binding pocket that interact with the compound will show significant changes (perturbations) in their chemical shifts, allowing for the mapping of the binding site. nih.gov
Saturation Transfer Difference (STD) NMR: This is a ligand-based NMR method where the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to a bound ligand via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the binding ligand remain. The intensity of these signals reveals which protons of the compound are in closest proximity to the protein surface. nih.gov
Interactive Table 4: Hypothetical NMR Data for Ligand-Target Interaction Users can filter and sort the data by NMR method.
| NMR Method | Observation | Hypothetical Finding for this compound | Interpretation |
|---|---|---|---|
| CSP | ¹H-¹⁵N HSQC Chemical Shift Changes | Significant shifts for amide protons of residues Tyr103, Asp126, Glu172 | These residues likely form the binding pocket for the compound. |
| STD NMR | Relative Signal Intensities | N-methyl (piperidine): 80%; N-methyl (amine): 65%; Piperidine ring protons: 100% | The piperidine ring and its methyl group are in close contact with the target protein, indicating deep insertion into the binding site. |
| NOESY | Intermolecular NOEs | NOE observed between piperidine H4 and Tyr103 aromatic protons | Confirms the close proximity and orientation of the piperidine ring within the binding pocket. |
These advanced analytical methodologies provide a comprehensive toolkit for the detailed investigation of this compound, enabling its quantification in biological systems and a deep understanding of its molecular interactions for research purposes.
Derivatives, Analogues, and Chemical Probes in Academic Research
Rational Design and Synthesis of Novel Structural Analogues
The rational design of analogues of a lead compound like Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine is a cornerstone of modern drug discovery. This process involves systematic modifications of the molecular structure to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Evaluation of Analogues in In Vitro Biological Assays
Once synthesized, novel analogues undergo rigorous in vitro biological evaluation to determine their activity and establish a structure-activity relationship (SAR). These assays are crucial for understanding how structural modifications influence the compound's interaction with its biological target. For instance, in the study of N-(piperidin-4-yl)benzamide derivatives, preliminary in vitro studies in HepG2 cells identified compounds with significant inhibitory bioactivity, with IC50 values in the nanomolar range. nih.gov Such studies guide further optimization of the lead structure.
A series of methyl-piperidine-phenyl-nicotinamide derivatives were synthesized and evaluated for their anticancer activity. Several compounds exhibited potent activity with IC50 values in the low micromolar range against certain cancer cell lines. These findings underscore the potential of this scaffold in developing new anticancer agents.
| Compound | Target/Assay | IC50 (µM) |
| Compound 10b | HepG2 cells | 0.12 |
| Compound 10j | HepG2 cells | 0.13 |
This table presents the half-maximal inhibitory concentration (IC50) values for selected N-(piperidin-4-yl)benzamide derivatives against the HepG2 cancer cell line. nih.gov
Exploration of Bioisosteric Replacements and Their Effects
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the activity, selectivity, and metabolic stability of a compound. For piperidine-containing molecules, bioisosteric replacement of the piperidine (B6355638) ring itself is a common approach to address issues such as metabolism at the atoms adjacent to the nitrogen. cambridgemedchemconsulting.com
Development of Chemical Probes for Target Validation and Pathway Elucidation
Chemical probes are essential tools for validating biological targets and elucidating cellular pathways. The development of radiolabeled molecular imaging probes allows for the noninvasive in vivo investigation of biological functions. nih.gov For compounds targeting the central nervous system, radiolabeled derivatives can be used in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify their distribution and target engagement in the brain. nih.gov
For instance, the development of radiolabeled benzamide (B126) derivatives has been pursued for imaging malignant melanoma. koreascience.kr While not directly related to this compound, this research highlights the general strategy of modifying a known scaffold to create imaging agents. A similar approach could be applied to develop probes from the this compound backbone to study its potential biological targets in vivo.
Strategies for Enhancing Molecular Selectivity and Potency through Chemical Modification
Enhancing the selectivity and potency of a lead compound is a primary objective of medicinal chemistry. This is typically achieved through iterative cycles of chemical modification and biological testing. Structure-based drug design, where the three-dimensional structure of the target protein is known, can significantly aid in this process.
In the case of piperidine-pteridine derivatives, a structure-based optimization approach led to the synthesis of compounds with significantly improved selectivity for the parasitic enzyme pteridine (B1203161) reductase over the human dihydrofolate reductase. nih.govresearchgate.net This was achieved by designing modifications that exploited differences in the active sites of the two enzymes.
Another strategy involves the rigidification of the molecular structure. For example, replacing a flexible piperidine linker with a more rigid core can reduce the number of available conformations, potentially leading to a significant increase in potency by favoring the bioactive conformation. researchgate.net Furthermore, strategic placement of substituents can be used to modulate the basicity of the piperidine nitrogen, which can influence properties like cell permeability and off-target interactions. acs.org
The table below summarizes various strategies and their potential outcomes in the optimization of piperidine-based compounds.
| Strategy | Modification Example | Potential Outcome |
| Bioisosteric Replacement | Piperidine to Morpholine | Altered polarity, pKa, and metabolic stability |
| Bioisosteric Replacement | Piperidine to Azaspiro[3.3]heptane | Improved pharmacokinetic properties |
| Rigidification | Flexible linker to rigid core | Increased potency |
| Substituent Modification | Addition of fluorine to piperidine ring | Modulated basicity (pKa) |
This table provides an overview of common chemical modification strategies applied to piperidine-containing compounds and their intended effects.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets and Therapeutic Hypotheses
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. This structural prominence suggests that Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine could be investigated for activity against various biological targets, leading to new therapeutic hypotheses.
Future research could focus on screening the compound against diverse target families known to interact with piperidine derivatives. Based on the activities of analogous structures, potential areas of exploration include:
Central Nervous System (CNS) Receptors: Many CNS-active drugs, including antipsychotics and analgesics, feature the 1-methylpiperidin-4-yl moiety. For instance, certain derivatives act as 5-HT2A receptor inverse agonists, a mechanism relevant to treating psychosis. nih.gov Others have shown affinity for µ-opioid receptors, indicating potential for analgesic applications. foonkiemonkey.co.ukfiercebiotech.com Systematic screening against a panel of CNS receptors (e.g., serotonin (B10506), dopamine (B1211576), opioid, and sigma receptors) could uncover novel neuromodulatory activities.
Enzyme Inhibition: Piperidine-containing molecules have been successfully developed as inhibitors for various enzymes. Examples include HIV-1 reverse transcriptase inhibitors and Enhancer of zeste homolog 2 (EZH2) inhibitors for cancer therapy. nih.govukri.orgmdpi.comopen-foundation.org A broad-based enzymatic screening approach could identify unexpected inhibitory activities for this compound, potentially opening up therapeutic research in oncology, virology, or metabolic diseases.
Antimicrobial and Antiproliferative Activity: The piperidine ring is a common feature in compounds developed for their antimicrobial, antifungal, and anticancer properties. collaborativedrug.comnih.govmskcc.orgnovartis.com Research into these areas could involve testing the compound against various bacterial and fungal strains, as well as a range of cancer cell lines, to determine if it possesses cytotoxic or cytostatic effects that could be therapeutically relevant.
Given the lack of specific data on this compound, initial studies would necessarily be exploratory, employing high-throughput screening to identify potential biological targets and form the basis for subsequent, hypothesis-driven research.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) have become indispensable tools for accelerating drug discovery. tandfonline.comyoutube.com For a compound like this compound, these computational approaches can be leveraged at multiple stages of the research and development pipeline.
Key applications include:
Target Prediction and Virtual Screening: In silico methods can predict the biological activity spectrum and potential protein targets for novel piperidine derivatives, helping to prioritize experimental studies. nih.govmskcc.orgnih.gov AI-driven platforms can virtually screen vast compound libraries against specific targets, and conversely, predict the targets of a given molecule, thereby generating initial leads and therapeutic hypotheses efficiently. foonkiemonkey.co.uknih.gov
ADMET and Blood-Brain Barrier (BBB) Permeability Prediction: A critical hurdle for CNS-active compounds is their ability to cross the blood-brain barrier and maintain a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. tandfonline.com Advanced deep learning and ML models can now predict BBB permeability with high accuracy from a compound's structure, which is crucial for optimizing piperidine analogs for potential neuropharmacological applications. fiercebiotech.comcancer.govucr.edunih.gov
De Novo Design and Lead Optimization: Generative AI models can design entirely new molecules with desired properties from scratch. ukri.orgresearchgate.netaddconsortium.org Should this compound show a promising but suboptimal activity, these algorithms could suggest structural modifications to enhance potency, selectivity, or pharmacokinetic properties. maps.orgazolifesciences.com This data-driven approach can significantly reduce the number of iterative synthesis and testing cycles required in traditional lead optimization. maps.org
By integrating these AI/ML strategies, the exploration of this compound and its derivatives can be conducted with greater speed, precision, and a higher probability of success.
Development of Advanced Delivery Systems for Research Applications
Emerging strategies focus on encapsulating the compound within nanocarriers that can either bypass or traverse the BBB:
Lipid-Based Nanocarriers: Systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are attractive due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules. nih.govnih.govmskcc.org These carriers can protect the compound from premature degradation and have shown potential in CNS-targeted therapy research. nih.gov
Polymer-Based Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated into stable nanoparticles for controlled and sustained release of a therapeutic agent. collaborativedrug.comnih.govucr.edu Their surfaces can be modified to improve BBB penetration. fiercebiotech.com Natural polymers, including polysaccharides, are also being explored for their low cytotoxicity and high drug-binding capacity. cancer.gov
Targeted Nanoparticles: To enhance brain uptake, nanocarriers can be functionalized with specific ligands (e.g., antibodies or peptides) that bind to receptors expressed on brain endothelial cells. youtube.comaddconsortium.org This receptor-mediated transcytosis facilitates the active transport of the nanoparticle and its cargo across the BBB. addconsortium.orgopenpsychedelicscience.org
Alternative Routes of Administration: Intranasal delivery has emerged as a non-invasive strategy to bypass the BBB, allowing direct transport of compounds to the CNS via olfactory and trigeminal nerve pathways. foonkiemonkey.co.ukopen-foundation.orgtandfonline.com Formulating this compound into a nanoparticle-based system suitable for nasal administration could be a viable approach for preclinical CNS studies. foonkiemonkey.co.uk
These advanced delivery systems could be instrumental in enabling the preclinical investigation of the neuropharmacological effects of this compound, ensuring that the compound reaches its potential targets within the CNS in sufficient concentrations.
Collaborative Research Initiatives and Data Sharing in Chemical Biology
The complexity and cost of modern drug discovery have spurred a shift towards more collaborative and open research models. researchgate.net Advancing the understanding of a novel compound like this compound would be significantly enhanced by leveraging such initiatives.
Public-Private Partnerships (PPPs): Particularly in challenging areas like CNS drug development, PPPs bring together expertise and resources from academia, industry, and government agencies. nih.govtandfonline.comnih.govazolifesciences.com These consortia often focus on pre-competitive research, such as biomarker validation and the development of new research tools, creating a fertile ground for exploring novel compounds. nih.govtandfonline.com The NIH BRAIN Initiative, for example, facilitates partnerships to accelerate the development of technologies for neuroscience research. nih.gov
Data Sharing Platforms: Open science platforms that aggregate chemical and biological data are crucial for modern research. Databases like PubChem and ChEMBL allow researchers to access vast amounts of information on chemical structures and their biological activities. nih.gov Secure, collaborative platforms such as CDD Vault enable research teams to manage and share chemical and biological data, which is essential for multi-institutional projects. foonkiemonkey.co.ukcollaborativedrug.com Sharing primary screening data on this compound through such platforms could prevent duplicative efforts and foster new collaborations.
Open Science in Psychoactive Compound Research: Given that many piperidine analogs have psychoactive properties, research in this area can benefit from open science models. Organizations like the OPEN Foundation and the Multidisciplinary Association for Psychedelic Studies (MAPS) promote rigorous, collaborative research and data sharing to advance the scientific understanding of these substances. open-foundation.orgmaps.org An open approach to studying this compound, ensuring transparency and public access to findings, could accelerate progress and build public trust. youtube.com
Engaging with these collaborative frameworks would not only provide access to critical resources and expertise but also ensure that research on this compound is conducted efficiently and contributes to the broader scientific knowledge base.
Q & A
Q. What are the common synthetic routes for Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation : Reacting hydrazine derivatives with ketones or aldehydes to form the piperidine scaffold .
- Reductive Amination : Introducing the methyl and ethylamine groups via catalytic hydrogenation or sodium triacetoxyborohydride (STAB) in acidic conditions .
- Microwave-Assisted Synthesis : Accelerating reaction kinetics under controlled temperature and pressure for higher yields .
Optimization Tip : Monitor intermediates using LC-MS for stepwise purity assessment and employ column chromatography for final purification .
Q. How is the structural integrity of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate substituent positions and stereochemistry (e.g., δ ~2.3 ppm for piperidine methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX programs for single-crystal analysis .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC : Quantify purity (>95%) with C18 columns and UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmospheres .
- Solubility Profiling : Use polar solvents (e.g., DMSO, ethanol) for kinetic solubility studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, CHO) to isolate receptor-specific effects .
- Off-Target Screening : Use radioligand binding assays (e.g., H-labeled analogs) to identify unintended interactions with GPCRs or ion channels .
- Metabolic Stability Tests : Compare hepatic microsome half-life (e.g., human vs. murine) to clarify species-specific discrepancies .
Q. What strategies optimize synthesis yield while minimizing by-products?
Methodological Answer:
- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to reduce competing side reactions .
- Catalyst Selection : Employ palladium-on-carbon (Pd/C) for selective hydrogenation over platinum oxide (PtO) .
- By-Product Analysis : Use tandem MS/MS to identify and quantify impurities, then adjust stoichiometry or reaction time .
Q. How does this compound interact with biological targets at the molecular level?
Methodological Answer:
- Molecular Docking : Simulate binding to serotonin receptors (e.g., 5-HT) using AutoDock Vina; prioritize poses with lowest ΔG values .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to quantify affinity (K) .
- Mutagenesis Studies : Replace key residues (e.g., Asp155 in 5-HT) to validate interaction hotspots .
Q. What experimental approaches address unexpected by-products in amine-functionalized piperidine synthesis?
Methodological Answer:
- Mechanistic Probes : Use deuterated reagents (e.g., DO) to track hydrogen transfer pathways and identify intermediates .
- In Situ IR Spectroscopy : Monitor reaction progress for early detection of undesired N-demethylation or oxidation .
- Scavenger Resins : Add polymer-bound isocyanates to trap reactive aldehydes or ketones .
Q. What are the key structural features influencing this compound’s pharmacological profile?
Methodological Answer:
- Piperidine Rigidity : The chair conformation enhances receptor binding by reducing entropy penalties .
- Ethylamine Substituent : Increases basicity (pK ~9.5), improving solubility in acidic cellular compartments .
- Methyl Group : Steric hindrance at the 1-position modulates selectivity for aminergic receptors over monoamine transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
